1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18302320
InChI: InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)22-16(17,18)19/h4-7,12H,8-10H2,1-3H3
SMILES:
Molecular Formula: C16H20F3NO3
Molecular Weight: 331.33 g/mol

1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine

CAS No.:

Cat. No.: VC18302320

Molecular Formula: C16H20F3NO3

Molecular Weight: 331.33 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine -

Specification

Molecular Formula C16H20F3NO3
Molecular Weight 331.33 g/mol
IUPAC Name tert-butyl 3-[4-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)22-16(17,18)19/h4-7,12H,8-10H2,1-3H3
Standard InChI Key BNUVVKXPVDWOKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The pyrrolidine ring adopts a puckered conformation, with the Boc group at the 1-position and the 4-(trifluoromethoxy)phenyl group at the 3-position introducing steric and electronic perturbations. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which polarizes the aromatic ring and enhances the compound’s metabolic stability compared to non-fluorinated analogs.

Table 1: Key Structural Features

FeatureDescription
Pyrrolidine ringFive-membered saturated ring with sp³-hybridized nitrogen
Boc grouptert-Butoxycarbonyl protection at N1, enhancing solubility and stability
4-(Trifluoromethoxy)phenylAromatic substituent with -OCF₃ at para position, influencing electronics

Electronic Effects

The -OCF₃ group’s inductive (-I) and mesomeric (-M) effects reduce electron density on the phenyl ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic aromatic substitution under specific conditions . This electronic profile is critical for designing derivatives with tailored reactivity.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine involves multi-step protocols common to Boc-protected pyrrolidines:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of 1,4-diketones yields the pyrrolidine core. For example, treatment of 4-(trifluoromethoxy)benzaldehyde with a diamine under acidic conditions can form an imine intermediate, which undergoes cyclization .

  • Functionalization at C3: Introduction of the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium-catalyzed cross-coupling with 4-(trifluoromethoxy)phenylboronic acid is a favored route for aryl introduction.

  • Boc Protection: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, typically catalyzed by 4-dimethylaminopyridine (DMAP), protects the nitrogen .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine formationNaBH₃CN, MeOH, 0°C to RT65–75
Aryl introductionPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C70–85
Boc protectionBoc₂O, DMAP, CH₂Cl₂, RT90–95

Industrial-Scale Considerations

Continuous flow reactors and automated purification systems (e.g., flash chromatography) are employed to enhance yield and purity. Solvent recycling and catalytic system recovery are prioritized for sustainability.

Physicochemical Properties

Stability and Solubility

The Boc group improves solubility in organic solvents like dichloromethane and tetrahydrofuran, while the -OCF₃ group increases lipophilicity (calculated logP ≈ 3.2) . The compound exhibits stability under acidic conditions but is susceptible to deprotection under strong bases (e.g., TFA).

Spectroscopic Characterization

  • ¹H NMR: The pyrrolidine protons resonate between δ 1.4–3.8 ppm, with the Boc tert-butyl group appearing as a singlet at δ 1.4 ppm. Aromatic protons from the -OCF₃-substituted phenyl ring show doublets near δ 7.2–7.6 ppm.

  • ¹³C NMR: The carbonyl carbon of the Boc group appears at δ 155 ppm, while the CF₃O carbon resonates at δ 120 ppm (q, J = 320 Hz) .

Applications in Scientific Research

Pharmaceutical Intermediates

1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine serves as a precursor to bioactive molecules. For example, its deprotection yields 3-[4-(trifluoromethoxy)phenyl]pyrrolidine, a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Case Study: Kinase Inhibitor Development

Derivatization of the pyrrolidine nitrogen with sulfonamide groups produced compounds with nanomolar IC₅₀ values against EGFR kinases, demonstrating potential in oncology .

Material Science

Incorporation into polymers enhances thermal stability (Tg > 150°C) and dielectric properties, making it suitable for electronic coatings.

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the -OCF₃ group with -CF₃ or -OCH₃ alters electronic and steric profiles:

SubstituentlogPMetabolic Stability (t₁/₂, h)
-OCF₃3.212.4
-CF₃3.58.7
-OCH₃2.15.2

The -OCF₃ group balances lipophilicity and stability, outperforming -CF₃ and -OCH₃ in pharmacokinetic studies .

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